molecular formula C12H13F3O2 B13055885 1-(3-Trifluoromethoxy-phenyl)-pentan-1-one

1-(3-Trifluoromethoxy-phenyl)-pentan-1-one

Katalognummer: B13055885
Molekulargewicht: 246.22 g/mol
InChI-Schlüssel: CNBXTUODITWUAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Trifluoromethoxy-phenyl)-pentan-1-one is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pentanone chain

Vorbereitungsmethoden

The synthesis of 1-(3-Trifluoromethoxy-phenyl)-pentan-1-one typically involves several steps, starting from readily available precursors. One common method involves the reaction of 3-trifluoromethoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation to yield the desired ketone. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

1-(3-Trifluoromethoxy-phenyl)-pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Trifluoromethoxy-phenyl)-pentan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(3-Trifluoromethoxy-phenyl)-pentan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Vergleich Mit ähnlichen Verbindungen

1-(3-Trifluoromethoxy-phenyl)-pentan-1-one can be compared with other similar compounds, such as:

    1-(4-Trifluoromethoxy-phenyl)-pentan-1-one: Similar structure but with the trifluoromethoxy group in the para position, which may affect its reactivity and interactions.

    1-(3-Trifluoromethyl-phenyl)-pentan-1-one: The trifluoromethyl group instead of trifluoromethoxy, leading to different electronic and steric effects.

    1-(3-Methoxy-phenyl)-pentan-1-one: The methoxy group instead of trifluoromethoxy, resulting in different chemical properties and applications.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the importance of structural variations in chemical research and development.

Eigenschaften

Molekularformel

C12H13F3O2

Molekulargewicht

246.22 g/mol

IUPAC-Name

1-[3-(trifluoromethoxy)phenyl]pentan-1-one

InChI

InChI=1S/C12H13F3O2/c1-2-3-7-11(16)9-5-4-6-10(8-9)17-12(13,14)15/h4-6,8H,2-3,7H2,1H3

InChI-Schlüssel

CNBXTUODITWUAR-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)C1=CC(=CC=C1)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.